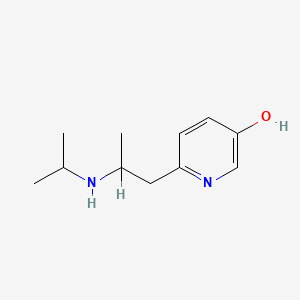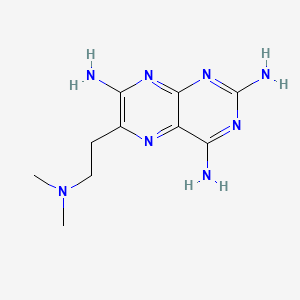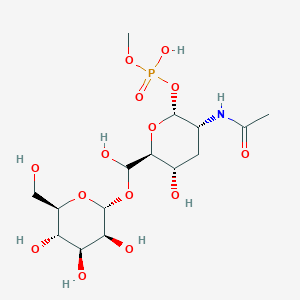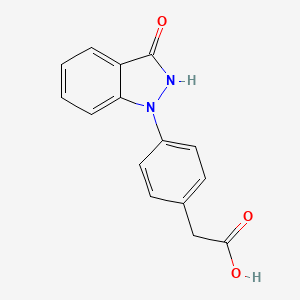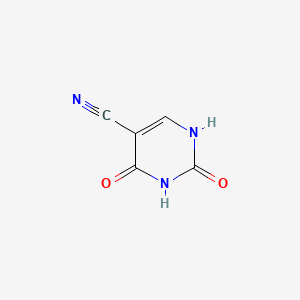
5-氰尿嘧啶
描述
Synthesis Analysis
A notable synthesis method for 5-cyanouracil involves a multi-component reaction . Acetonitrile serves as the solvent, and excess primary amines act as general bases. Under reflux conditions, the reaction of (2-cyanoacetyl) carbamate, ethyl orthoformate, and primary amines leads to the formation of 5-cyanouracils .
Chemical Reactions Analysis
The primary mechanism of action of 5-cyanouracil involves inhibition of thymidylate synthase (TS) . Additionally, its metabolites can be incorporated into RNA and DNA, disrupting their normal function. The misincorporation of fluoronucleotides into nucleic acids contributes to its cytotoxic effects .
科学研究应用
Preparation of 5-Cyanouracil
5-Cyanouracil can be prepared in high yield from cuprous cyanide and 5-Iodouracil . This preparation method has enabled these compounds to be labelled with [14C] cyanide .
Preparation of 5-Cyano-2′-deoxyuridine
The deoxynucleoside, 5-cyano-2′-deoxyuridine, has been similarly prepared from 5-iodo-2′-deoxyuridine . This method also allows these compounds to be labelled with [14C] cyanide .
DNA Incorporation Attempts
Attempts have been made to incorporate 5-cyanouracil into Escherichia coli 15T – and into Mycoplasma mycoides var. capri DNA under conditions in which several other 5-Substituted uracils have been incorporated, but without success . This suggests that the criteria for a 5-substituted uracil to be incorporated into DNA in vivo depends on some factor other than the size of the substituent .
T3 Phage DNA Incorporation Attempts
Similarly, 5-cyano-2’-deoxyuridine could not be incorporated into the DNA of T3 phage under conditions in which 5-bromo-2’-deoxyuridine is easily incorporated . This again suggests that the criteria for a 5-substituted uracil to be incorporated into DNA in vivo depends on some factor other than the size of the substituent .
Chemical Properties
5-Cyanouracil is a white to cream to yellow to brown crystalline powder or fused solid . It has a molecular formula of C5H3N3O2 .
Commercial Availability
5-Cyanouracil is commercially available and can be purchased from various chemical suppliers . It is often used for research purposes .
作用机制
Target of Action
5-Cyanouracil (5CNU) is a derivative of uracil and has been shown to exhibit cellular activity . The primary target of 5CNU is double-stranded DNA (ds-DNA) . The compound binds covalently to ds-DNA, which plays a crucial role in the replication and transcription processes of the cell .
Mode of Action
5CNU is often complexed to a photoactive transition metal complex, creating a potential light-activated dual-action therapeutic agent . Upon photoinduction, the complex undergoes efficient ligand exchange for solvent water molecules, simultaneously releasing biologically active 5CNU and generating a new complex . This new complex also binds covalently to ds-DNA .
Biochemical Pathways
The mode of action of 5CNU is multifaceted and involves its incorporation into DNA and RNA, as well as inhibition of thymidylate synthase, an enzyme important in DNA synthesis and repair . It has also been shown to inhibit pyrimidine catabolism in vivo .
Pharmacokinetics
It is known that the oral absorption of 5cnu is incomplete with a short biological half-life . This leads to an obvious peak-valley phenomenon, resulting in the frequent administration requirement and severe side effects .
Result of Action
The result of 5CNU’s action is the generation of three potential therapeutic agents from a single molecule . This includes the released 5CNU and the new complex generated, both of which are biologically active . The new complex, after binding to ds-DNA, can cause changes in the DNA structure, potentially leading to cell death .
Action Environment
The action of 5CNU is influenced by environmental factors such as light and pH. The photoinduced ligand exchange process is efficient, allowing for the release of 5CNU and the generation of a new complex . The quantum yield of this process varies as a function of ligand pKa and the pH of the medium . This suggests that the action, efficacy, and stability of 5CNU can be modulated by controlling these environmental factors .
属性
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUXRJCZDHHADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196080 | |
| Record name | 5-Cyanouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanouracil | |
CAS RN |
4425-56-3 | |
| Record name | 5-Cyanouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyanouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4425-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4425-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Cyanouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



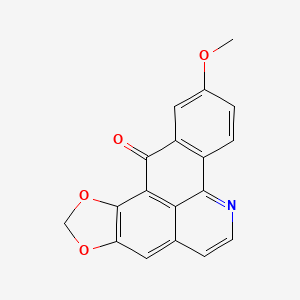
![2-bromo-N-[4-[[(7R,8R,9S,10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl]sulfanyl]phenyl]acetamide](/img/structure/B1208056.png)
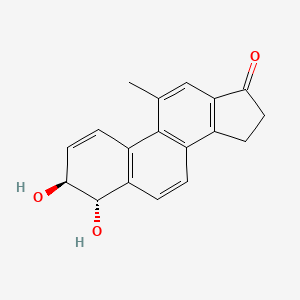
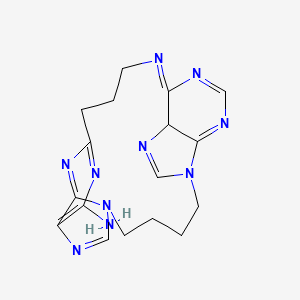
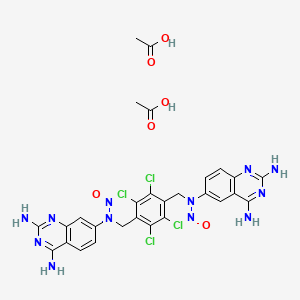

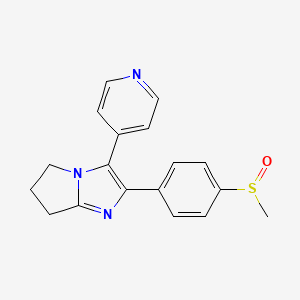
![3,12b-dimethyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1208067.png)

